molecular formula C16H22Cl2N2O3S B3446531 1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide

1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide

Cat. No. B3446531
M. Wt: 393.3 g/mol
InChI Key: NGAQNSHMMHZTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide, also known by its chemical formula C10H12Cl2N2O2S•HCl , is a synthetic compound. It belongs to the class of piperazine derivatives and has been studied for various applications in the field of proteomics research .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperazine in the presence of a suitable base. The resulting product is then hydrolyzed to yield the final compound. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular formula indicates that the compound consists of two chlorine atoms , a sulfonyl group , a piperazine ring , and an amide functional group . The hydrochloride salt is associated with the piperazine nitrogen. The 3D structure reveals the spatial arrangement of these components, which is crucial for understanding its properties and interactions .


Chemical Reactions Analysis

1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide may participate in various chemical reactions, including hydrolysis , substitution , and acid-base reactions . Its reactivity depends on the specific functional groups and the reaction conditions .

Mechanism of Action

The precise mechanism of action for this compound depends on its intended application. In proteomics research, it may act as a modulator of protein function , affecting protein-protein interactions, enzymatic activity, or cellular signaling pathways. Further studies are needed to elucidate its specific targets and mechanisms .

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3S/c1-3-19(4-2)16(21)12-7-9-20(10-8-12)24(22,23)15-11-13(17)5-6-14(15)18/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAQNSHMMHZTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dichlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.